molecular formula C16H20N4O4S B2414906 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-53-4

4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2414906
CAS No.: 1396889-53-4
M. Wt: 364.42
InChI Key: YJLGJZVQGGCLKN-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound exhibits potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, derivatives of this compound are explored for their potential as anticancer agents. The pyrimidine ring is a common motif in many drugs, and its presence in this compound suggests possible interactions with DNA or enzymes involved in cell proliferation.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to disrupt essential biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the inhibition of folic acid synthesis. This results in the disruption of DNA synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzenesulfonamide: Lacks the pyrimidine and morpholine groups, resulting in different biological activities.

    N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, which may affect its reactivity and biological properties.

    4-methoxy-3-methyl-N-(pyrimidin-5-yl)benzenesulfonamide: Lacks the morpholine group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The uniqueness of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the morpholine and pyrimidine rings enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12-9-14(3-4-15(12)23-2)25(21,22)19-13-10-17-16(18-11-13)20-5-7-24-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLGJZVQGGCLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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